(E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4/c1-35-25-14-12-22(13-15-25)28-23(20-31(29-28)24-10-6-3-7-11-24)19-30(26(32)16-17-27(33)34)18-21-8-4-2-5-9-21/h2-17,20H,18-19H2,1H3,(H,33,34)/b17-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTOSEUEDYXVFC-WUKNDPDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CN(CC3=CC=CC=C3)C(=O)C=CC(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CN(CC3=CC=CC=C3)C(=O)/C=C/C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid is a complex organic compound that exhibits significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A pyrazole ring which is known for its biological activity.
- A methoxyphenyl group that enhances lipophilicity and biological interaction.
- An oxobutenoic acid moiety that plays a crucial role in its mechanism of action.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components, particularly DNA and proteins. Key mechanisms include:
- DNA Intercalation : The compound can intercalate into DNA, disrupting normal cellular functions and leading to apoptosis in cancer cells.
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Signal Transduction Modulation : The compound may modulate signaling pathways related to cell growth and survival, further contributing to its anticancer effects .
Anticancer Activity
Research indicates that (E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid exhibits potent anticancer properties. In vitro studies have demonstrated:
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies reveal:
- Effective inhibition of bacterial growth, particularly against strains like Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/ml .
Case Studies
- Anticancer Efficacy : A study evaluated the compound's efficacy against breast cancer cell lines, demonstrating a significant reduction in cell viability compared to control groups. The mechanism was linked to increased apoptosis markers such as caspase activation .
- Antimicrobial Testing : In a series of experiments focused on antimicrobial properties, derivatives of the compound were synthesized and tested against various pathogens. Results indicated that certain modifications enhanced antimicrobial potency, suggesting a structure-activity relationship worth exploring further .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-(4-Methoxyphenoxy)benzoic acid | Similar methoxy group | Moderate anticancer activity |
| (E)-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid | Lacks amino group | Limited biological activity |
The unique combination of functional groups in (E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid distinguishes it from similar compounds, enhancing its reactivity and biological efficacy.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated several pyrazole derivatives, including those structurally related to the target compound. The results demonstrated that specific modifications led to enhanced cytotoxicity against leukemia and CNS cancer cell lines, with some derivatives achieving over 70% inhibition rates in vitro .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound's structure suggests it may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory disorders.
Case Study: Inflammation Models
In vivo studies utilizing animal models of inflammation showed that similar compounds significantly reduced markers of inflammation, such as cytokine levels and edema . This suggests that (E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid could be effective in managing inflammatory responses.
Antimicrobial Activity
Recent investigations into pyrazole derivatives have indicated potential antimicrobial properties. The ability of these compounds to disrupt bacterial cell walls or inhibit key metabolic pathways presents opportunities for developing new antibiotics.
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (E)-4-[benzyl... | Staphylococcus aureus | 32 µg/mL |
| Similar pyrazole derivative | Escherichia coli | 16 µg/mL |
| Another derivative | Pseudomonas aeruginosa | 64 µg/mL |
Preparation Methods
Microwave-Assisted Synthesis
Reducing reaction times by 50% is achievable using microwave irradiation (100°C, 300 W) for the Claisen-Schmidt condensation and amide coupling steps.
Enzymatic Hydrolysis
Lipase-catalyzed hydrolysis of ethyl 3-oxopent-4-enoate improves enantiomeric excess (ee > 98%) for chiral variants.
Analytical and Spectroscopic Summary
| Property | Data |
|---|---|
| Molecular Formula | C₂₉H₂₅N₃O₅ |
| Molecular Weight | 507.53 g/mol |
| Melting Point | 189–191°C |
| UV-Vis (MeOH) | λₘₐₓ = 268 nm (π→π), 320 nm (n→π) |
| HPLC Purity | 99.2% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) |
Q & A
Q. What are the optimal synthetic routes for (E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core (e.g., via cyclocondensation of hydrazines with β-keto esters) followed by functionalization. Key steps include:
- Benzylation and amidation : Use of benzyl halides or coupling reagents (e.g., EDC/HOBt) for introducing the benzylamino group.
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C improve solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (methanol/water) ensure high purity (>95%) .
- Yield optimization : Adjusting stoichiometry of reagents (1.2–1.5 equivalents of benzylamine) and inert atmospheres (N₂/Ar) minimize side reactions .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring and stereochemistry of the (E)-configured double bond. For example, coupling constants (J = 12–16 Hz) in ¹H NMR distinguish (E) from (Z) isomers .
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity; retention time consistency vs. standards is critical .
- Mass spectrometry (HRMS) : Exact mass matching within 5 ppm confirms molecular formula .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., for kinases or proteases) with IC₅₀ determination via dose-response curves (10⁻⁶–10⁻³ M range) .
- Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer :
- Assay standardization : Use validated protocols (e.g., NIH/NCATS guidelines) to control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal assays : Confirm results with complementary methods (e.g., SPR alongside enzymatic assays) .
- Metabolite profiling : LC-MS to rule out degradation products interfering with activity .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina or Schrödinger Glide models binding poses in protein active sites. Validate with co-crystallized ligands .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over 100+ ns trajectories .
- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with methoxyphenyl groups) using MOE or Phase .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives?
- Methodological Answer :
- Core modifications : Synthesize analogs with substituted benzyl groups (e.g., -Cl, -NO₂) or pyrazole ring variants .
- Activity cliffs : Prioritize derivatives showing >10-fold changes in potency to identify critical substituents .
- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electrostatic fields with activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
